4-Cyclohexyl-1,3-thiazol-2-amine
Overview
Description
4-Cyclohexyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a cyclohexyl group at the 4-position and an amino group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
4-Cyclohexyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties Thiazole derivatives have been reported to interact with various targets, such as topoisomerase ii , which could potentially be a target for this compound.
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death
Biochemical Pathways
For instance, if topoisomerase II is indeed a target of this compound, it would affect the DNA replication and repair pathways .
Result of Action
If this compound does indeed interact with topoisomerase ii and cause dna double-strand breaks, it could lead to cell cycle arrest and cell death .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 4-Cyclohexyl-1,3-thiazol-2-amine is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . This property allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
Upon entering physiological systems, molecules containing a thiazole ring, such as this compound, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been shown to exhibit potent antioxidant activity , suggesting that they may have long-term effects on cellular function.
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors , suggesting that they may be involved in multiple metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexyl isothiocyanate with α-haloketones, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for thiazole derivatives, including this compound, often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
4-Cyclohexyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of agrochemicals and photographic sensitizers
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazol-2-amine: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-Aminothiazole: Lacks the cyclohexyl substitution, making it less hydrophobic.
Uniqueness
4-Cyclohexyl-1,3-thiazol-2-amine is unique due to its cyclohexyl substitution, which imparts distinct hydrophobic properties and may enhance its interaction with biological membranes and targets. This uniqueness can lead to different biological activities and applications compared to other thiazole derivatives .
Properties
IUPAC Name |
4-cyclohexyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGBFRLWPQHZAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323959 | |
Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7496-55-1 | |
Record name | 4-Cyclohexyl-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7496-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 405298 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007496551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7496-55-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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